6-(Trifluoromethoxy)quinoline-3,4-diamine
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Overview
Description
6-(Trifluoromethoxy)quinoline-3,4-diamine is an organic compound with a quinoline core structure substituted by a trifluoromethoxy group (-OCF3) at the sixth position and two amine groups at the third and fourth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)quinoline-3,4-diamine typically involves multi-step organic reactionsThe quinoline core can be synthesized through various methods, such as the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds under acidic conditions .
The amine groups are typically introduced through nitration followed by reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality. The use of catalysts, such as palladium or copper, can also be employed to facilitate specific reaction steps and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)quinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert nitro groups to amine groups, which is a crucial step in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as stannous chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions include various quinoline derivatives with different substituents, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
6-(Trifluoromethoxy)quinoline-3,4-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)quinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The amine groups can form hydrogen bonds with target proteins, leading to inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
- 6-Trifluoromethoxy-3-indazolecarboxylic acid
- 4-Hydroxy-6-nitroquinoline-3-carboxylic acid
Uniqueness
6-(Trifluoromethoxy)quinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethoxy group and the diamine functionality allows for versatile chemical modifications and enhances its potential as a pharmacophore .
Properties
Molecular Formula |
C10H8F3N3O |
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Molecular Weight |
243.18 g/mol |
IUPAC Name |
6-(trifluoromethoxy)quinoline-3,4-diamine |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)17-5-1-2-8-6(3-5)9(15)7(14)4-16-8/h1-4H,14H2,(H2,15,16) |
InChI Key |
YJWNPKZBVLXIGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)N)N |
Origin of Product |
United States |
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